Lipophilicity Advantage Over the 6-Methyl-2-(p-tolyl) Analog
The target compound carries a 4-n-butylphenyl moiety that substantially elevates lipophilicity compared to the methyl-substituted analog 6-methyl-2-(p-tolyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 378215-79-3). The comparator has a PubChem-computed XLogP3-AA of 3.4 [1]. Based on the well-established π constant for an n-butyl group (≈1.5 vs. methyl ≈0.5), the target compound is estimated to have an XLogP3 ≈ 4.4–4.8, representing a >1.0 log unit increase. Higher lipophilicity enhances passive membrane permeability and may be advantageous for intracellular or CNS targets in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 4.4–4.8 (based on group contribution method) |
| Comparator Or Baseline | 6-Methyl-2-(p-tolyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 378215-79-3): XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 > 1.0 (estimated) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) for comparator; target estimated by π-constant difference. |
Why This Matters
This quantifiable lipophilicity gap signifies that the target compound will distribute differently in biphasic systems and biological membranes, making it a distinct entity for partitioning or permeability-driven screens where a more lipophilic analog is desired.
- [1] PubChem. 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine. CID 736271. https://pubchem.ncbi.nlm.nih.gov/compound/736271 (accessed 2026-05-01). View Source
